Cas no 1601112-20-2 (1-chloro-2-2-iodo-1-(propan-2-yloxy)ethylbenzene)

1-クロロ-2-2-ヨード-1-(プロパン-2-イルオキシ)エチルベンゼンは、有機合成化学において有用な中間体として機能するハロゲン化芳香族化合物です。ベンゼン環にクロロ基とヨード基が隣接して位置する構造的特徴から、選択的なクロスカップリング反応や置換反応に適しています。特に、プロパン-2-イルオキシ基(イソプロポキシ基)の存在により、分子の極性や溶解性が調整可能で、反応条件の最適化が容易です。この化合物は医農薬中間体や機能性材料の合成において、多段階反応の構築に貢献します。高い反応性と構造の制御性を兼ね備えた点が、合成化学プロセスにおける主な利点です。

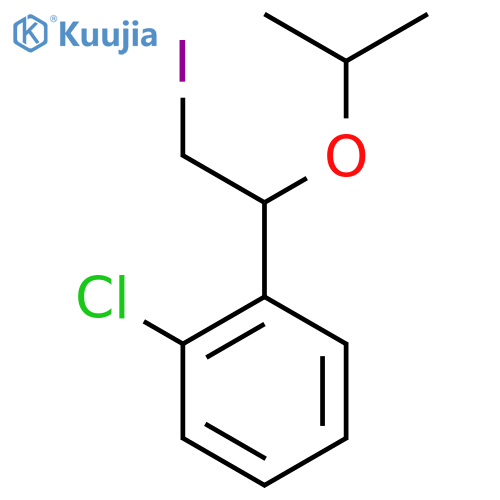

1601112-20-2 structure

商品名:1-chloro-2-2-iodo-1-(propan-2-yloxy)ethylbenzene

1-chloro-2-2-iodo-1-(propan-2-yloxy)ethylbenzene 化学的及び物理的性質

名前と識別子

-

- 1-chloro-2-2-iodo-1-(propan-2-yloxy)ethylbenzene

- 1601112-20-2

- 1-chloro-2-[2-iodo-1-(propan-2-yloxy)ethyl]benzene

- EN300-1135342

-

- インチ: 1S/C11H14ClIO/c1-8(2)14-11(7-13)9-5-3-4-6-10(9)12/h3-6,8,11H,7H2,1-2H3

- InChIKey: WTXIXTTWRADMTJ-UHFFFAOYSA-N

- ほほえんだ: ICC(C1C=CC=CC=1Cl)OC(C)C

計算された属性

- せいみつぶんしりょう: 323.97779g/mol

- どういたいしつりょう: 323.97779g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 9.2Ų

1-chloro-2-2-iodo-1-(propan-2-yloxy)ethylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1135342-0.25g |

1-chloro-2-[2-iodo-1-(propan-2-yloxy)ethyl]benzene |

1601112-20-2 | 95% | 0.25g |

$642.0 | 2023-10-26 | |

| Enamine | EN300-1135342-1g |

1-chloro-2-[2-iodo-1-(propan-2-yloxy)ethyl]benzene |

1601112-20-2 | 95% | 1g |

$699.0 | 2023-10-26 | |

| Enamine | EN300-1135342-0.1g |

1-chloro-2-[2-iodo-1-(propan-2-yloxy)ethyl]benzene |

1601112-20-2 | 95% | 0.1g |

$615.0 | 2023-10-26 | |

| Enamine | EN300-1135342-0.5g |

1-chloro-2-[2-iodo-1-(propan-2-yloxy)ethyl]benzene |

1601112-20-2 | 95% | 0.5g |

$671.0 | 2023-10-26 | |

| Enamine | EN300-1135342-10g |

1-chloro-2-[2-iodo-1-(propan-2-yloxy)ethyl]benzene |

1601112-20-2 | 95% | 10g |

$3007.0 | 2023-10-26 | |

| Enamine | EN300-1135342-1.0g |

1-chloro-2-[2-iodo-1-(propan-2-yloxy)ethyl]benzene |

1601112-20-2 | 1g |

$842.0 | 2023-05-25 | ||

| Enamine | EN300-1135342-10.0g |

1-chloro-2-[2-iodo-1-(propan-2-yloxy)ethyl]benzene |

1601112-20-2 | 10g |

$3622.0 | 2023-05-25 | ||

| Enamine | EN300-1135342-5.0g |

1-chloro-2-[2-iodo-1-(propan-2-yloxy)ethyl]benzene |

1601112-20-2 | 5g |

$2443.0 | 2023-05-25 | ||

| Enamine | EN300-1135342-2.5g |

1-chloro-2-[2-iodo-1-(propan-2-yloxy)ethyl]benzene |

1601112-20-2 | 95% | 2.5g |

$1370.0 | 2023-10-26 | |

| Enamine | EN300-1135342-0.05g |

1-chloro-2-[2-iodo-1-(propan-2-yloxy)ethyl]benzene |

1601112-20-2 | 95% | 0.05g |

$587.0 | 2023-10-26 |

1-chloro-2-2-iodo-1-(propan-2-yloxy)ethylbenzene 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

1601112-20-2 (1-chloro-2-2-iodo-1-(propan-2-yloxy)ethylbenzene) 関連製品

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量